molecular formula C7H7BrO3Zn B12096248 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide

5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide

Katalognummer: B12096248
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: WVTGJBWYVHBIEI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide is an organozinc compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is characterized by the presence of a zinc atom bonded to a furan ring and a dioxolane moiety, making it a valuable reagent in various synthetic applications.

Vorbereitungsmethoden

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide can be achieved through the direct insertion of active zinc into 2-bromo-5-(1,3-dioxolane)furan under mild conditions . This method is advantageous due to its simplicity and efficiency. The reaction typically involves the use of tetrahydrofuran (THF) as a solvent, which helps to stabilize the organozinc compound.

Analyse Chemischer Reaktionen

5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or other transition metals, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its reactions are primarily related to its ability to act as a nucleophile in various coupling reactions .

Vergleich Mit ähnlichen Verbindungen

5-(1,3-Dioxolan-2-yl)-2-furylzinc bromide can be compared with other organozinc compounds, such as:

These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form.

Eigenschaften

Molekularformel

C7H7BrO3Zn

Molekulargewicht

284.4 g/mol

IUPAC-Name

zinc;2-(2H-furan-2-id-5-yl)-1,3-dioxolane;bromide

InChI

InChI=1S/C7H7O3.BrH.Zn/c1-2-6(8-3-1)7-9-4-5-10-7;;/h1-2,7H,4-5H2;1H;/q-1;;+2/p-1

InChI-Schlüssel

WVTGJBWYVHBIEI-UHFFFAOYSA-M

Kanonische SMILES

C1COC(O1)C2=CC=[C-]O2.[Zn+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.